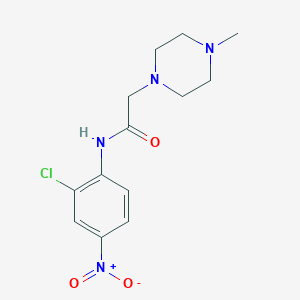![molecular formula C22H28FN3O B5153059 N-(4-fluorobenzyl)-N'-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}urea](/img/structure/B5153059.png)
N-(4-fluorobenzyl)-N'-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorobenzyl)-N'-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}urea, also known as JNJ-5207852, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This molecule was first synthesized by Johnson & Johnson Pharmaceutical Research and Development, LLC, and has since gained attention for its unique structure and mechanism of action.
Mechanism of Action
N-(4-fluorobenzyl)-N'-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}urea is a selective inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is involved in various physiological processes such as pain sensation and inflammation. N-(4-fluorobenzyl)-N'-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}urea binds to the intracellular side of the TRPV1 channel, preventing the channel from opening and allowing ions to flow through. This results in a decrease in the influx of calcium ions, which is necessary for the activation of various signaling pathways involved in pain and inflammation.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-N'-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}urea has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(4-fluorobenzyl)-N'-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}urea can inhibit the activation of TRPV1 channels by various stimuli such as capsaicin and heat. In vivo studies have shown that N-(4-fluorobenzyl)-N'-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}urea can reduce pain and inflammation in animal models of neuropathic pain and arthritis. Additionally, N-(4-fluorobenzyl)-N'-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}urea has been shown to have a good safety profile, with no significant adverse effects observed in animal studies.
Advantages and Limitations for Lab Experiments
N-(4-fluorobenzyl)-N'-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}urea has several advantages and limitations for lab experiments. One advantage is its high selectivity for TRPV1 channels, which allows for specific targeting of this ion channel. Additionally, N-(4-fluorobenzyl)-N'-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}urea has a good safety profile, which makes it an attractive candidate for therapeutic development. However, one limitation is that N-(4-fluorobenzyl)-N'-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}urea is a small molecule inhibitor, which may limit its effectiveness in certain disease states. Additionally, N-(4-fluorobenzyl)-N'-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}urea has a relatively short half-life, which may require frequent dosing in clinical applications.
Future Directions
There are several future directions for the study of N-(4-fluorobenzyl)-N'-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}urea. One potential avenue is the development of N-(4-fluorobenzyl)-N'-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}urea as a therapeutic agent for cancer. Studies have shown that N-(4-fluorobenzyl)-N'-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}urea can inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. Additionally, N-(4-fluorobenzyl)-N'-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}urea may have potential applications in the treatment of chronic pain and inflammation. Future studies may also focus on improving the pharmacokinetic properties of N-(4-fluorobenzyl)-N'-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}urea, such as increasing its half-life and bioavailability, to improve its efficacy as a therapeutic agent.
In conclusion, N-(4-fluorobenzyl)-N'-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}urea is a small molecule inhibitor that has shown promising results in various scientific research applications. Its unique structure and mechanism of action make it an attractive candidate for therapeutic development in diseases such as cancer, inflammation, and pain management. Further research is needed to fully understand the potential of N-(4-fluorobenzyl)-N'-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}urea in these areas and to improve its pharmacokinetic properties for clinical applications.
Synthesis Methods
The synthesis of N-(4-fluorobenzyl)-N'-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}urea involves a multi-step process that begins with the reaction of 4-fluorobenzylamine with 2-methylbenzyl chloride to form N-(4-fluorobenzyl)-2-methylbenzylamine. This intermediate is then reacted with piperidine and formaldehyde to form N-(4-fluorobenzyl)-N'-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}urea. The final product is obtained through purification and isolation using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
N-(4-fluorobenzyl)-N'-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}urea has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and pain management. In cancer research, N-(4-fluorobenzyl)-N'-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}urea has shown promising results in inhibiting the growth and proliferation of cancer cells by targeting specific signaling pathways. Inflammation research has also shown that N-(4-fluorobenzyl)-N'-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}urea can reduce inflammation by inhibiting the production of cytokines. Additionally, N-(4-fluorobenzyl)-N'-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}urea has been studied for its potential use in pain management, particularly in neuropathic pain.
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O/c1-17-4-2-3-5-20(17)16-26-12-10-19(11-13-26)15-25-22(27)24-14-18-6-8-21(23)9-7-18/h2-9,19H,10-16H2,1H3,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWPDERRAVTMEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)CNC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Fluorophenyl)methyl]-3-({1-[(2-methylphenyl)methyl]piperidin-4-YL}methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-(3-chloro-4-methylphenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5152990.png)




![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-2-indanecarboxamide](/img/structure/B5153025.png)
![N-(2,6-dichlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5153028.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[3-(methylthio)propyl]benzamide](/img/structure/B5153035.png)
![methyl 4-{[5-(2,5-dimethoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate](/img/structure/B5153045.png)



![N-(4-bromophenyl)-4-{[(4-phenoxyphenyl)thio]methyl}benzamide](/img/structure/B5153072.png)
![N-{1-[1-(1H-indol-3-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5153080.png)